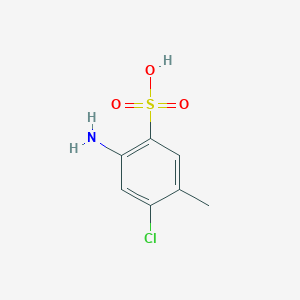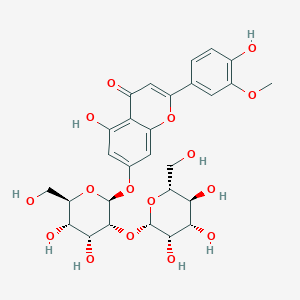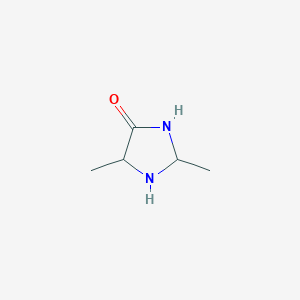
3',5'-Dimethyl-2,2,2-trifluoroacetophenone
Übersicht
Beschreibung
“3’,5’-Dimethyl-2,2,2-trifluoroacetophenone” is a chemical compound . It belongs to the class of aryl ketones.
Synthesis Analysis
The synthesis of similar compounds has been reported using Grignard synthesis . A patent describes a method for synthesizing a derivative of 3’,5’-dichloro-2,2,2-trifluoroacetophenone. The method involves preparing a Grignard reagent from a 1-bromo-3,5-dichloro-4-substituted compound and then reacting the Grignard reagent with a trifluoroacetyl compound .Molecular Structure Analysis
The molecular formula of “3’,5’-Dimethyl-2,2,2-trifluoroacetophenone” is C10H9F3O . More detailed structural information might be available in specialized databases or scientific literature.Physical And Chemical Properties Analysis
The molecular weight of “3’,5’-Dimethyl-2,2,2-trifluoroacetophenone” is 202.17 g/mol . More detailed physical and chemical properties might be available in specialized databases or scientific literature.Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of 3’,5’-Dichloro-2,2,2-Trifluoroacetophenone
- Summary of the Application: This compound is an important intermediate for the synthesis of pesticides and veterinary drugs . Its synthesis method and industrial production method have significant importance .
- Methods of Application: The method involves first reacting 1,3,5-trichlorobenzene or 3,5-dichloro-1-bromobenzene with magnesium to form a Grignard reagent. Then, the Grignard reagent and a trifluoroacetyl reagent undergo a nucleophilic addition reaction to obtain 3’,5’-dichloro-2,2,2-trifluoroacetophenone after acid treatment .
- Results or Outcomes: The synthesis method has mild reaction conditions, low raw material cost, favorable economic effect, and broad prospects for industrial production .
Application 2: Synthesis of New Fluorinated Polymers
- Summary of the Application: 2,2,2-Trifluoroacetophenone is used as a starting material for the synthesis of new fluorinated polymers . These polymers have high average molecular weight, high thermal stability, and good film-forming properties .
- Methods of Application: 2,2,2-Trifluoroacetophenone undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .
- Results or Outcomes: The resulting polymers have high average molecular weight, high thermal stability, and good film-forming properties .
Application 3: Epoxidation of Alkenes
- Summary of the Application: 2,2,2-trifluoroacetophenone is used as an efficient organocatalyst for a cheap, mild, fast, and environmentally friendly epoxidation of alkenes . Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively in high to quantitative yields utilizing low catalyst loadings and H2O2 as a green oxidant .
- Methods of Application: The method involves the use of 2,2,2-trifluoroacetophenone as a catalyst and hydrogen peroxide as the primary oxidant at high pH .
- Results or Outcomes: The use of H2O2 as oxidant significantly reduces the amount of solvent and salts introduced .
Application 4: Synthesis of New Fluorinated Polymers
- Summary of the Application: 2,2,2-Trifluoroacetophenone is used as a starting material for the synthesis of new fluorinated polymers . These polymers have high average molecular weight, high thermal stability, and good film-forming properties .
- Methods of Application: 2,2,2-Trifluoroacetophenone undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether, and diphenoxybenzophenone to form new aromatic 3F polymers .
- Results or Outcomes: The resulting polymers have high average molecular weight, high thermal stability, and good film-forming properties .
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGZINXNLJBXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374440 | |
| Record name | 3',5'-Dimethyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dimethyl-2,2,2-trifluoroacetophenone | |
CAS RN |
132719-10-9 | |
| Record name | 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132719-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dimethyl-2,2,2-trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132719-10-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)



![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)








![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)